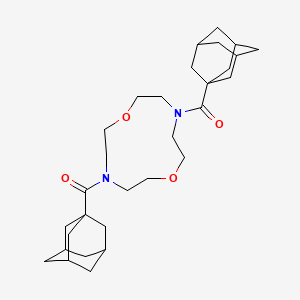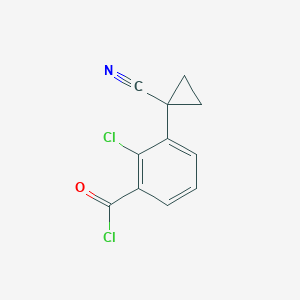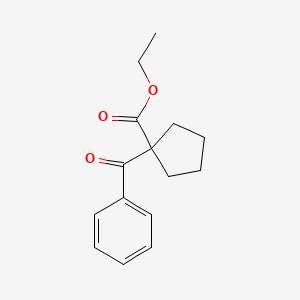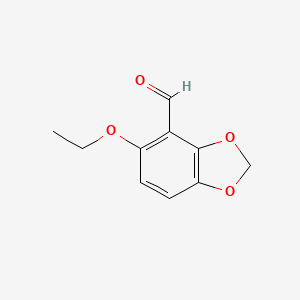
2-Acetylamino-5-benzoyloxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-5-benzoyloxyphenol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of an acetylamino group at the second position and a benzoyloxy group at the fifth position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-benzoyloxyphenol typically involves the acylation of 2-amino-5-hydroxyphenol with acetic anhydride followed by benzoylation with benzoyl chloride. The reaction conditions generally include the use of a base such as pyridine to facilitate the acylation and benzoylation reactions. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of solvents such as dichloromethane or toluene can also aid in the efficient extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-5-benzoyloxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The acetylamino and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the replacement of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of a nitro group can yield an amino derivative.
Scientific Research Applications
2-Acetylamino-5-benzoyloxyphenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetylamino-5-benzoyloxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and benzoyloxy groups play a crucial role in binding to these targets and modulating their activity. The phenolic group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
2-Acetylamino-5-methoxyphenol: Similar structure but with a methoxy group instead of a benzoyloxy group.
2-Acetylamino-5-nitrophenol: Contains a nitro group instead of a benzoyloxy group.
2-Acetylamino-5-chlorophenol: Features a chlorine atom in place of the benzoyloxy group.
Uniqueness
2-Acetylamino-5-benzoyloxyphenol is unique due to the presence of both acetylamino and benzoyloxy groups, which confer specific chemical and biological properties. These functional groups allow for diverse interactions with molecular targets, making the compound valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(4-acetamido-3-hydroxyphenyl) benzoate |
InChI |
InChI=1S/C15H13NO4/c1-10(17)16-13-8-7-12(9-14(13)18)20-15(19)11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17) |
InChI Key |
SJLOHOMZLSZWJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















